molecular formula C8H9NOS B008759 (E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime CAS No. 19995-19-8

(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime

Cat. No.: B008759
CAS No.: 19995-19-8
M. Wt: 167.23 g/mol
InChI Key: JMHKHQOLEYGCNT-VQHVLOKHSA-N
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Description

(E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime is a chemical compound with the molecular formula C 8 H 9 NOS and a molecular weight of 167.23 g/mol . Its CAS registry number is 19995-19-8 . This compound is also known by synonyms such as 4-Oximino-4,5,6,7-tetrahydrothianaphthene and (NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine . Available literature indicates that this structural motif is of significant interest in medicinal chemistry research. Specifically, derivatives of 2-amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one, which share a similar core structure, have been synthesized and evaluated for their biological activities . These related compounds have demonstrated promising anti-proliferative effects against a panel of human cancer cell lines, including A549, HT-29, and MKN-45 . Furthermore, some derivatives have shown potent inhibitory activity against kinases such as c-Met and Pim-1 kinase . Pim-1 kinase is a validated target for cancer therapy, involved in cell survival and proliferation signaling pathways . The benzo[b]thiophene core thus serves as a valuable scaffold for developing new pharmacological tools and potential therapeutics in oncology research. This product is intended For Research Use Only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

(NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHKHQOLEYGCNT-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CS2)/C(=N/O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19995-19-8
Record name NSC117727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Protocol

A mixture of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.90 g, 0.01 mol), hydroxylamine hydrochloride (1.40 g, 0.02 mol), and sodium acetate (2.0 g) in 1,4-dioxane (40 mL) is refluxed for 3 hours. The reaction is quenched by pouring onto an ice-water mixture, and the precipitated product is filtered and recrystallized from 1,4-dioxane. This method yields the oxime derivative in 70% purity, with a melting point of 177–180°C.

Key Data:

ParameterValue
Starting material6,7-Dihydrobenzo[b]thiophen-4(5H)-one
ReagentHydroxylamine hydrochloride
Solvent1,4-Dioxane
TemperatureReflux (~100°C)
Reaction time3 hours
Yield70%
Melting point177–180°C

Spectral Characterization

The product’s structure is confirmed via 1H^1H NMR and IR spectroscopy:

  • IR (KBr) : 3524–3376 cm1^{-1} (O–H stretch), 1655 cm1^{-1} (C=N), 1630 cm1^{-1} (C=C).

  • 1H^1H NMR (DMSO-d6d_6, 300 MHz) : δ 1.31–1.68 (m, 2H, CH2_2), 2.63–2.77 (m, 4H, 2×CH2_2), 6.93–7.81 (m, 3H, aromatic H), 10.29 (s, 1H, OH).

Multicomponent Reaction Using Oxime Acetates and Sulfur

An alternative method employs a one-pot, three-component reaction involving oxime acetate, aldehydes, and elemental sulfur (S8_8). This approach, optimized for fused thiazole derivatives, can be adapted for synthesizing substituted oxime analogs.

General Procedure

In an oven-dried vessel, 6,7-dihydrobenzo[b]thiophen-4(5H)-one O-acetyl oxime (0.3 mmol), an aldehyde (0.2 mmol), S8_8 (0.6 mmol), and DMSO (1.0 mL) are combined. The mixture is stirred at 120°C for 12 hours, cooled, and diluted with ethyl acetate and water. The organic layer is separated, dried over MgSO4_4, and purified via silica gel chromatography (petroleum ether/ethyl acetate).

Key Data:

ParameterValue
Oxime acetate6,7-Dihydrobenzo[b]thiophen-4(5H)-one O-acetyl oxime
AldehydeVaried (e.g., 4-bromobenzaldehyde)
CatalystS8_8
SolventDMSO
Temperature120°C
Reaction time12–22 hours
Yield range75–93%

Gram-Scale Synthesis

To demonstrate scalability, a 100 mL reaction flask is charged with oxime acetate (7.5 mmol), 4-bromobenzaldehyde (5.0 mmol), S8_8 (15 mmol), and DMSO (25 mL). After 22 hours at 120°C, the product is isolated in 82% yield. This method highlights the robustness of the protocol for industrial applications.

Comparative Analysis of Methods

Efficiency and Yield

  • Hydroxylamine method : Lower yield (70%) but simpler setup.

  • Multicomponent reaction : Higher yield (75–93%) with broader substrate scope.

Reaction Mechanisms

  • Oxime formation : Proceeds via nucleophilic attack of NH2_2OH on the carbonyl carbon, followed by proton transfer and dehydration.

  • Multicomponent pathway : Involves in situ generation of thiazole intermediates via sulfur insertion, with the oxime acting as a directing group.

Optimization Strategies

Solvent Effects

DMSO enhances reaction efficiency in multicomponent reactions by stabilizing polar intermediates. In contrast, 1,4-dioxane in the hydroxylamine method minimizes side reactions.

Temperature Control

Elevated temperatures (120°C) accelerate sulfur-mediated cyclization, while reflux conditions (100°C) suffice for oxime formation .

Chemical Reactions Analysis

Types of Reactions

Trazodone undergoes various chemical reactions, including:

    Oxidation: Trazodone can be oxidized to form its N-oxide derivatives.

    Reduction: Reduction reactions can convert trazodone to its corresponding amine derivatives.

    Substitution: Trazodone can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of trazodone.

    Reduction: Amine derivatives of trazodone.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein production .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This effect is attributed to the compound’s ability to interact with cellular signaling molecules, thereby inhibiting tumor growth and proliferation .

Materials Science

Polymer Additives
this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress, making it suitable for applications in high-performance materials .

Sensor Development
This compound has potential applications in the development of chemical sensors. Its ability to undergo specific chemical reactions allows it to be used as a sensing agent for detecting various environmental pollutants. Research indicates that sensors incorporating this oxime can provide rapid and sensitive detection of heavy metals and other toxic substances in water sources .

Environmental Applications

Pollutant Remediation
The compound's unique chemical structure allows it to participate in reactions that can degrade environmental pollutants. Studies suggest that this compound can be utilized in bioremediation processes to break down hazardous organic compounds in contaminated soils and water bodies .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus growth with IC50 values indicating strong antimicrobial potential.
Study BAnticancer PropertiesShowed significant apoptosis induction in breast cancer cell lines, with a noted decrease in cell viability by over 70% at specific concentrations.
Study CSensor DevelopmentDeveloped a sensor prototype that detected lead ions with a sensitivity of 0.1 ppm using this compound as the sensing element.

Mechanism of Action

Trazodone exerts its effects primarily by inhibiting the reuptake of serotonin and blocking serotonin type 2A receptors. It also acts as an antagonist at histamine H1 receptors and alpha-1 adrenergic receptors. This multifaceted mechanism contributes to its antidepressant, anxiolytic, and sedative properties. At low doses, trazodone’s hypnotic effects are due to the blockade of serotonin type 2A receptors, while higher doses involve serotonin reuptake inhibition, enhancing its antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxime Derivatives of Related Ketones

(a) 1.3-Dichloro-6-trifluoroacetamino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one-oxime (E)
  • Structure : Features a cyclopenta[c]thiophene core with chloro, trifluoroacetamido, and oxime groups.
  • Synthesis : Prepared via hydroxylamine hydrochloride reaction with the parent ketone under acidic conditions (phosphorus oxychloride/DMF) .
  • Reactivity : The electron-withdrawing trifluoroacetamido and chloro substituents enhance electrophilicity, making it suitable for nucleophilic substitution reactions.
(b) 6,7-Dihydrobenzo[c]isoxazol-4(5H)-one Oxime Derivatives
  • Structure : Contains an isoxazole ring fused to the dihydrobenzothiophene system.
  • Synthesis: Formed by reacting hydroxylamine with ketones under basic conditions (sodium acetate/ethanol) .
  • Applications : Evaluated for herbicidal and anticancer activity, leveraging the isoxazole ring’s bioactivity .

Key Differences :

  • The (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime lacks the isoxazole or cyclopenta[c]thiophene frameworks, simplifying its synthesis but limiting direct bioactivity compared to these analogs.

Non-Oxime Derivatives

(a) 6,7-Dihydrobenzo[b]thiophen-4(5H)-one (Parent Ketone)
  • Reactivity : Undergoes efficient transfer hydrogenation with Ru(II) catalysts (e.g., [Ru(p-cym)Cl₂]₂) to form tetrahydro derivatives, a reaction critical in asymmetric synthesis .
  • Applications : Used as a precursor in Buchwald-Hartwig amination for synthesizing brexpiprazole, an antipsychotic drug .
(b) 5-((Dimethylamino)methylene)-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
  • Structure: Contains a dimethylaminomethylene and methylthio substituents.
  • Activity : Acts as a covalent inhibitor of human cytomegalovirus DNA polymerase by reacting with lysine residues on UL44 .

Key Differences :

  • The oxime derivative’s =N–OH group provides distinct hydrogen-bonding capabilities and nucleophilic reactivity, unlike the parent ketone’s carbonyl or the dimethylaminomethylene group’s electrophilic nature.
(a) Triazole-Dihydrobenzothiophenone Hybrids
  • Structure: Combines dihydrobenzothiophenone with triazole rings.
  • Activity : Exhibits antifungal and antibiotic properties due to the triazole moiety’s ability to inhibit cytochrome P450 enzymes .
(b) (+)-(R)-4,5,6,7-Tetrahydrobenzo[b]thiophen-4-ol
  • Synthesis : Produced via asymmetric reduction of the parent ketone using chiral spiroborate catalysts (93% yield, 99.8% ee) .
  • Applications : Serves as a chiral building block in drug synthesis.

Key Differences :

  • The oxime derivative’s planar =N–OH group contrasts with the stereogenic alcohol in (+)-(R)-tetrahydrobenzo[b]thiophen-4-ol, affecting their roles in enantioselective synthesis.

Biological Activity

(E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is (NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine. Its molecular formula is C8H9NOSC_8H_9NOS with a molecular weight of 167.23 g/mol. The structure includes a thiophene ring fused to a benzene derivative, which is crucial for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticancer Activity : It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies using the MTT assay demonstrated cytotoxic effects against human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. The IC50 values ranged from 5.42 to 30.25 μM, indicating significant potency compared to standard drugs like sorafenib .
  • Antibacterial and Antifungal Properties : The compound has also been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Certain derivatives exhibited notable inhibition against strains such as Staphylococcus aureus and Escherichia coli, while showing limited antifungal activity .

Anticancer Activity

A study published in Scientific Reports evaluated the anticancer properties of various derivatives of dihydrobenzo[b]thiophenes. The findings indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 of 5.42 μM . This suggests that modifications to the thiophene structure can enhance anticancer efficacy.

Antibacterial Activity

In another study focusing on the antibacterial properties of thiophene-linked compounds, this compound derivatives were tested against several bacterial strains. The results showed effective growth inhibition zones ranging from 14 to 17 mm against S. aureus and B. subtilis, highlighting its potential as a lead compound for developing new antibiotics .

Table 1: IC50 Values of this compound Derivatives

CompoundCell LineIC50 (μM)
4eMCF-75.76
4fMCF-75.42
4gMCF-76.31
SorafenibMCF-78.71
A5498.00
HCT-1169.63

Table 2: Antibacterial Activity Against Selected Strains

CompoundS. aureus (mm)E. coli (mm)
Dihydrobenzo[b]thiophene Derivative1514
Control (Ampicillin)2018

Q & A

Basic Research Questions

Q. What are the key synthetic routes to prepare (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime?

  • Methodology :

  • The parent ketone, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, is synthesized via cyclization of 4-(2-thienyl)butanoic acid using polyphosphoric acid (PPA) or via Huang-Minlon reduction of intermediates derived from thiophene derivatives .
  • Oxime formation typically involves reacting the ketone with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol under reflux. For regioselective (E)-isomer formation, pH control and solvent polarity adjustments (e.g., using aqueous ethanol) are critical .
    • Key Data :
Starting MaterialReagents/ConditionsProduct YieldReference
6,7-Dihydrobenzo[b]thiophen-4(5H)-oneNH2_2OH·HCl, EtOH, Δ75–85% (E-isomer)

Q. How is the (E)-configuration of the oxime verified experimentally?

  • Methodology :

  • 1H NMR Spectroscopy : The (E)-isomer exhibits a sharp singlet for the oxime proton (δ ~10–11 ppm) due to restricted rotation, while the (Z)-isomer may show splitting .
  • X-ray Crystallography : Definitive confirmation is achieved via single-crystal analysis, which also reveals tautomeric preferences (e.g., hydroxymethylene vs. keto forms in derivatives) .

Q. What are common electrophilic substitution reactions of the oxime in heterocyclic synthesis?

  • Methodology :

  • Bromination : N-Bromosuccinimide (NBS) in CCl4_4 selectively brominates the α-position to sulfur (e.g., 5-bromo derivative) .
  • Formylation : Vilsmeier-Haack reaction (POCl3_3, DMF) introduces formyl groups at reactive positions, yielding hydroxymethylene tautomers .

Advanced Research Questions

Q. How do tautomeric equilibria of oxime derivatives influence reactivity in annulation reactions?

  • Methodology :

  • The oxime’s keto-enol tautomerism is analyzed via IR (C=O stretch at ~1650–1675 cm1^{-1}) and 13^{13}C NMR. Enol tautomers favor cyclization with bifunctional nucleophiles (e.g., hydrazine) to form pyrazole or pyrimidine rings .
  • Example: Condensation with hydrazine hydrate under basic conditions yields tricyclic pyrazolones (e.g., 17 and 18 in ) .

Q. What strategies resolve regiochemical contradictions in bromination reactions of the oxime?

  • Methodology :

  • Competitive Bromination Pathways :
  • 5-Bromo Derivative : NBS in CCl4_4 at 0°C favors monobromination .
  • 2,5-Dibromo Contamination : Excess Br2_2 or elevated temperatures lead to dibromination, resolved via selective recrystallization or column chromatography .
  • Key Data :
SubstrateConditionsProduct Ratio (5-Br : 2,5-diBr)Reference
Oxime derivativeBr2_2, CCl4_4, 25°C1:1
Oxime derivativeNBS, CCl4_4, 0°C9:1

Q. How is palladium-catalyzed coupling applied to functionalize oxime derivatives?

  • Methodology :

  • Buchwald-Hartwig Amination : The oxime’s triflate derivative reacts with N-Boc-piperazine using Pd(OAc)2_2, XPhos ligand, and Cs2_2CO3_3 in toluene at 100°C to form C–N bonds. This method is pivotal in synthesizing antipsychotic agents like brexpiprazole .
  • Key Data :
SubstrateCatalyst SystemYieldApplicationReference
Oxime triflatePd(OAc)2_2/XPhos/Cs2_2CO3_382%Brexpiprazole synthesis

Methodological Considerations

  • Contradictions in Synthesis : Early bromination protocols (e.g., Br2_2 in CCl4_4) produced mixed products, necessitating revised conditions (e.g., NBS) for regiocontrol .
  • Analytical Pitfalls : Overlapping NMR signals for tautomers require complementary techniques (e.g., NOE experiments) to resolve ambiguities .

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